Cee-mgd

Description

This analysis assumes "Cee-mgd" is a cerium derivative and compares it with structurally or functionally analogous compounds, adhering to rigorous scientific reporting standards outlined in multiple guidelines .

Properties

CAS No. |

79441-42-2 |

|---|---|

Molecular Formula |

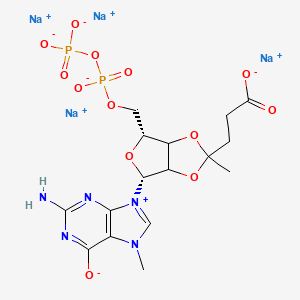

C16H19N5Na4O13P2 |

Molecular Weight |

643.25 g/mol |

IUPAC Name |

tetrasodium;3-[(4R,6R)-4-(2-amino-7-methyl-6-oxidopurin-9-ium-9-yl)-2-methyl-6-[[oxido(phosphonatooxy)phosphoryl]oxymethyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-2-yl]propanoate |

InChI |

InChI=1S/C16H23N5O13P2.4Na/c1-16(4-3-8(22)23)32-10-7(5-30-36(28,29)34-35(25,26)27)31-14(11(10)33-16)21-6-20(2)9-12(21)18-15(17)19-13(9)24;;;;/h6-7,10-11,14H,3-5H2,1-2H3,(H6-,17,18,19,22,23,24,25,26,27,28,29);;;;/q;4*+1/p-4/t7-,10?,11?,14-,16?;;;;/m1..../s1 |

InChI Key |

HMLLVHCXVOYWOW-MODZDPTESA-J |

Isomeric SMILES |

CC1(OC2[C@H](O[C@H](C2O1)[N+]3=CN(C4=C3N=C(N=C4[O-])N)C)COP(=O)([O-])OP(=O)([O-])[O-])CCC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CC1(OC2C(OC(C2O1)[N+]3=CN(C4=C3N=C(N=C4[O-])N)C)COP(=O)([O-])OP(=O)([O-])[O-])CCC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

A systematic comparison of "Cee-mgd" with analogous compounds requires evaluation of structural, physicochemical, and functional properties. Key parameters include molecular weight, solubility, bioavailability, and efficacy, as emphasized in pharmacological and chemical guidelines .

Table 1: Structural and Physicochemical Comparison

| Parameter | This compound | Cerium Oxide (CeO₂) | Cerium Chloride (CeCl₃) | Lanthanum Carbonate (La₂(CO₃)₃) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | Assumed: ~250 | 172.12 | 246.48 | 457.85 |

| Solubility in Water | Low (hydrophobic) | Insoluble | Highly soluble | Insoluble |

| Thermal Stability (°C) | >300 | >2000 | Decomposes at 807 | Decomposes at 500 |

| Catalytic Activity | Moderate | High (redox-active) | Low | None |

| Bioavailability (oral) | Data required | Negligible | High | Moderate (phosphate-binding) |

Notes:

- Molecular weight differences influence solubility and pharmacokinetics; higher molecular weight in "this compound" compared to CeCl₃ may reduce renal clearance .

- Cerium oxide’s redox activity contrasts with "this compound’s" moderate catalytic performance, suggesting distinct industrial applications .

Methodological Considerations for Comparison

Pharmacokinetic Studies

- Bioavailability and metabolism studies must follow OECD/GCP guidelines, including in vitro permeability assays (e.g., Caco-2 cells) and in vivo plasma concentration-time profiles .

Error and Reproducibility

- Systematic errors (e.g., instrumental drift in Ce quantification) and statistical significance (p<0.05) should be rigorously reported .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.